Ammonium

Descripción general

Descripción

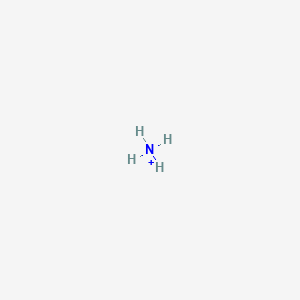

Ammonium is a polyatomic cation with the chemical formula NH₄⁺ . It is formed by the protonation of ammonia (NH₃) and is a key component in various biological and chemical processes. This compound is a crucial source of nitrogen for many living organisms and plays a significant role in the global nitrogen cycle .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

In the laboratory, ammonium can be prepared by heating an this compound salt, such as this compound chloride (NH₄Cl), with a strong alkali like sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). The reaction is as follows: [ 2 \text{NH}_4\text{Cl} + \text{Ca(OH)}_2 \rightarrow \text{CaCl}_2 + 2 \text{H}_2\text{O} + 2 \text{NH}_3 ]

Industrial Production Methods

Industrially, this compound is produced using the Haber process, which involves the direct combination of nitrogen (N₂) and hydrogen (H₂) in the presence of a catalyst under high pressure and temperature . This method is highly efficient and widely used for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Ammonium undergoes various types of chemical reactions, including:

Acid-Base Reactions: this compound acts as a weak acid and can donate a proton to form ammonia.

Substitution Reactions: this compound salts can react with strong bases to release ammonia gas.

Common Reagents and Conditions

Acids: this compound reacts with acids to form this compound salts.

Bases: Strong bases like NaOH can decompose this compound salts to release ammonia gas.

Major Products

Ammonia (NH₃): Produced when this compound salts react with strong bases.

This compound Salts: Formed when this compound reacts with acids.

Aplicaciones Científicas De Investigación

Ammonium has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a buffer solution.

Biology: Plays a crucial role in nitrogen metabolism and is used in the preparation of biological samples.

Medicine: Utilized in the formulation of certain medications and as an expectorant in cough syrups.

Industry: Employed in the production of fertilizers, explosives, and synthetic fibers .

Mecanismo De Acción

Ammonium exerts its effects primarily through its role in maintaining acid-base balance in the body. The kidney uses this compound in place of sodium to combine with fixed anions, helping to maintain acid-base homeostasis. Additionally, this compound can increase acidity by increasing hydrogen ion concentrations .

Comparación Con Compuestos Similares

Similar Compounds

Ammonia (NH₃): A neutral molecule that exists as a gas at room temperature.

Quaternary Ammonium Compounds: Permanently positively charged compounds with rich reactivity.

Differences and Uniqueness

Ammonia vs. This compound: Ammonia is a weak base, while this compound is a weak acid. Ammonia is a gas, whereas this compound is an ion.

Quaternary this compound Compounds: Unlike this compound, these compounds are permanently charged and have different reactivity patterns .

Actividad Biológica

Ammonium compounds, particularly quaternary this compound salts (QAS), exhibit a diverse range of biological activities that make them significant in various fields, including medicine, agriculture, and environmental science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and implications for health and disease.

Overview of this compound Compounds

This compound compounds are derived from ammonia (NH₃) and can exist in various forms, including quaternary this compound salts. These compounds are characterized by a nitrogen atom bonded to four organic groups, which can impart unique properties such as surfactant activity and biocidal effects.

Antimicrobial Activity

Quaternary this compound Salts (QAS)

QAS are known for their broad-spectrum antimicrobial activity. They exhibit:

- Bacteriostatic Effects : QAS inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa at low concentrations. For instance, certain QAS have shown minimum inhibitory concentrations (MICs) as low as 8 μM against S. aureus and 16 μM against E. coli .

- Antifungal Properties : They also demonstrate activity against fungi like Candida albicans and Aspergillus niger, with mechanisms that may involve disruption of cell membrane integrity .

Table 1: Antimicrobial Activity of Selected QAS

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| Benzalkonium Chloride | Staphylococcus aureus | 8 |

| CTAB (Hexadecyltrimethylthis compound Bromide) | Escherichia coli | 16 |

| Dodecyltrimethylthis compound Bromide | Pseudomonas aeruginosa | 63 |

| Cetylpyridinium Chloride | Candida albicans | 32 |

The antimicrobial activity of this compound compounds is primarily attributed to their ability to disrupt microbial membranes. The proposed mechanisms include:

- Membrane Disruption : QAS can insert themselves into the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis.

- Charge Neutralization : The positive charge on this compound ions interacts with negatively charged components of the microbial cell membrane, facilitating penetration and disruption .

Case Study: Antimicrobial Efficacy of Novel this compound Salts

A study investigated a series of novel this compound salts synthesized with sterically hindered phenolic fragments. These compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The most active compound demonstrated MIC values ranging from 0.70 to 442 μM across various pathogens .

Cytotoxicity and Safety

While this compound compounds are potent antimicrobials, their cytotoxicity towards human cells is a critical consideration. Research indicates that many QAS exhibit low cytotoxicity at therapeutic concentrations, making them suitable for medical applications . For example, certain this compound salts showed no cytotoxic effects on human embryonic lung cells at concentrations up to 11.3 μM.

Environmental Impact

This compound compounds also play a role in environmental biology. They are involved in nitrogen cycling and can mitigate ammonia toxicity in various ecosystems. The Amt/Mep/Rh superfamily of transporters facilitates selective this compound transport across cellular membranes, crucial for maintaining nitrogen balance in organisms .

Propiedades

IUPAC Name |

azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043974 | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 mg/mL at 20 °C | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14798-03-9, 15194-15-7, 92075-50-8 | |

| Record name | Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidogen, ion(1+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen tetrahydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.